(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride is a bicyclic amine derivative featuring a benzo[b][1,4]oxazine core substituted with a methanamine group at the 6-position, in its dihydrochloride salt form. The benzo[b][1,4]oxazine moiety consists of a benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-6-7-1-2-9-8(5-7)11-3-4-12-9;;/h1-2,5,11H,3-4,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJVMZBCMVTUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1896402-90-6 | |
| Record name | 1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain bromodomain-containing proteins (BRDs), particularly BRD4, which is involved in the regulation of gene expression. The compound binds to the acetylated lysine residues on histones, thereby preventing the recruitment of transcriptional machinery and leading to the downregulation of target genes.
Cellular Effects
The effects of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cell lines by downregulating the expression of anti-apoptotic proteins such as Mcl-1 and c-Myc. Additionally, it affects the cell cycle by causing cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation.
Molecular Mechanism
At the molecular level, (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride exerts its effects through several mechanisms. It binds to the bromodomains of BRD4, inhibiting its interaction with acetylated histones and preventing the transcription of oncogenes. This inhibition leads to a decrease in the expression of genes involved in cell survival and proliferation. Furthermore, the compound has been shown to inhibit histone deacetylases (HDACs), leading to an increase in histone acetylation and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride vary with dosage. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects such as weight loss, liver toxicity, and hematological abnormalities. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the nucleus, where it exerts its effects on gene expression.
Subcellular Localization
The subcellular localization of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride is crucial for its activity. The compound is primarily localized in the nucleus, where it interacts with chromatin and modulates gene expression. Post-translational modifications, such as acetylation and phosphorylation, can influence its localization and activity within the cell.
Biological Activity
(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride is a synthetic organic compound characterized by a unique bicyclic structure that may exhibit significant biological activities. This compound's structural features suggest potential interactions with various biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The compound contains a benzo[b][1,4]oxazine ring and a methanamine group, which are believed to contribute to its biological activity. The oxazine structure is notable for its aromatic and heterocyclic components, which can influence the compound's reactivity and interaction with biological macromolecules.
Synthesis
The synthesis of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride typically involves several chemical reactions. A common method includes the reaction of 2-aminophenols with epichlorohydrin in the presence of sodium hydroxide. This method has been noted for its high regioselectivity and good substrate scope, allowing for the production of various derivatives with potential biological applications.
Anticancer Potential
Recent studies have explored the anticancer potential of compounds related to the oxazine structure. For instance, derivatives such as 2H-benzo[b][1,4]oxazin-3(4H)-one have been identified as selective inhibitors of cyclin-dependent kinase 9 (CDK9), leading to apoptosis in specific cancer cell lines. These findings suggest that similar derivatives could be developed from (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride for targeting hematologic malignancies .
The biological activity of this compound may be attributed to its ability to interact with key cellular pathways. Preliminary studies indicate that it may influence signaling pathways involved in cell proliferation and survival. Further empirical studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects on living organisms.
Comparative Analysis
To better understand the potential applications of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Aminoquinoline | Aromatic amine | Antimalarial properties |
| 1,2-Benzothiazole | Heterocyclic aromatic | Exhibits antimicrobial activity |
| 3-Aminobenzoic acid | Carboxylic acid derivative | Used in dye manufacturing |
The unique combination of the oxazine structure and methanamine moiety in (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride may confer distinct biological activities not present in other similar compounds.
Case Study 1: Antitumor Efficacy
In a study investigating the efficacy of CDK9 inhibitors derived from oxazine structures, a related compound demonstrated significant antitumor effects in xenograft models. The results indicated that intermittent dosing led to a marked decrease in tumor growth rates. Such findings underscore the potential for (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride derivatives to serve as effective therapeutic agents in oncology .
Case Study 2: Interaction Studies
Advanced techniques such as surface plasmon resonance have been employed to study how this compound interacts with biological macromolecules. These studies are crucial for understanding binding affinities and mechanisms of action relevant to drug development.
Future Directions
Further research is needed to explore the pharmacokinetics and bioavailability of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride. Investigating its safety profiles through comprehensive bioassays will be essential for determining its practical applications in medicinal chemistry.
Scientific Research Applications
Preliminary studies suggest that (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride may exhibit various biological activities due to its structural features. These include:
- Pharmacological Potential : The compound's unique structure may allow it to interact with various biological targets, making it a candidate for drug development aimed at treating different diseases.
- Histone Deacetylase Inhibition : Recent research has explored its derivatives as potential histone deacetylase inhibitors, which are significant in cancer therapy .
Applications in Medicinal Chemistry
The applications of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride in medicinal chemistry include:
- Drug Development : Its structural attributes may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
- Research Tool : It can be utilized in biological studies to elucidate mechanisms of action related to its structural components.
Case Studies
Several case studies illustrate the potential applications of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride:
- Histone Deacetylase Inhibitors : A study reported the design and synthesis of novel derivatives that demonstrated promising inhibitory effects on histone deacetylases, suggesting a pathway for cancer treatment .
- Antimicrobial Activity : Research into related compounds has indicated potential antimicrobial properties, which could be explored further with derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride.
- Pharmacokinetics Studies : Further exploration into the pharmacokinetics and bioavailability of this compound will be necessary to establish its practical applications in clinical settings.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzo-Fused Derivatives
Key Observations :
- Core Variations : Replacement of the oxazine oxygen with sulfur (e.g., benzodithiazines in –3) reduces polarity and alters metabolic stability .
- Substituent Effects : Chlorine () or methyl groups () influence electronic properties and steric hindrance, affecting receptor binding .
- Salt Forms : Dihydrochloride salts (target compound) exhibit higher aqueous solubility compared to free bases (e.g., 26011-57-4) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Table 3: Hazard Profiles
Preparation Methods
General Synthetic Strategy
The synthesis of (3,4-dihydro-2H-benzo[b]oxazin-6-yl)methanamine typically involves:
- Formation of the 1,4-benzoxazine ring system fused to a benzene ring.
- Introduction of the methanamine substituent at the 6-position.
- Conversion of the free base amine to the dihydrochloride salt.
The key synthetic steps include condensation, cyclization, and amination reactions under controlled conditions, often followed by purification via chromatographic techniques.
Preparation of the Oxazine Ring
The oxazine ring construction is commonly achieved by cyclocondensation reactions involving 2-aminophenol derivatives and appropriate electrophilic reagents. Several methods have been reported:
Reaction of 2-aminophenol with chloroacetyl chloride:
Refluxing 2-aminophenol with chloroacetyl chloride in methyl isobutyl ketone (MIBK) in the presence of aqueous sodium bicarbonate yields 1,4-benzoxazin-3(4H)-ones, which are precursors to the oxazine ring system.Alkylation of potassium nitrophenoxides with 2-bromoesters:
This method produces nitro ethers, which upon reduction with Fe/AcOH or Zn/NH4Cl give benzoxazinones.Reaction of 2-aminophenols with α-bromo-γ-butyrolactone:
In N,N-dimethylformamide (DMF) with potassium carbonate or sodium hydride at room temperature, followed by reduction, 2-hydroxyethyl-2,3-dihydro(2H)-1,4-benzoxazinones are formed.
These benzoxazinone intermediates can be further manipulated to introduce the methanamine group.
Introduction of the Methanamine Group
The methanamine substituent at the 6-position is introduced via nucleophilic substitution or reductive amination methods:
Reductive amination of aldehyde intermediates:
Aldehyde-functionalized benzoxazine derivatives can be reacted with ammonia or primary amines under reductive conditions to yield the corresponding methanamine derivatives.Direct nucleophilic substitution:
The amine functionality can be introduced by reacting halo-substituted benzoxazines with ammonia or amine nucleophiles under heating conditions, typically 2 to 8 hours, to achieve substitution at the desired position.
Formation of the Dihydrochloride Salt
The free base (3,4-dihydro-2H-benzo[b]oxazin-6-yl)methanamine is converted to its dihydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, to improve solubility, stability, and ease of handling for research applications.
Representative Synthetic Procedure
A typical synthetic route reported includes:
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Cyclocondensation | 2-Aminophenol + chloroacetyl chloride, reflux in MIBK, NaHCO3 | Formation of benzoxazinone intermediate | Moderate to high (60-80%) |
| 2. Amination | Benzoxazinone + ammonia or amine, heating 2-8 h | Introduction of methanamine substituent | 80-85% after purification |
| 3. Salt Formation | Treatment with HCl in organic solvent | Formation of dihydrochloride salt | Quantitative |
Purification is commonly performed by silica gel chromatography, and structure confirmation is done by NMR spectroscopy (¹H and ¹³C NMR) and IR spectroscopy.
Detailed Research Findings
Reaction Monitoring and Characterization:
The progress of amination reactions is monitored by thin-layer chromatography (TLC). Purified compounds show characteristic NMR signals consistent with the bicyclic oxazine ring and methanamine substituent. For example, ¹H NMR shows singlets corresponding to amine protons and aromatic protons, while ¹³C NMR confirms the ring carbons.Reaction Conditions:
Heating under nitrogen atmosphere is often employed to prevent oxidation and side reactions. Reaction times vary from 2 to 24 hours depending on the step and reagents.Purification:
Silica gel chromatography is the preferred method, yielding high purity products suitable for biological evaluation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation with chloroacetyl chloride | 2-Aminophenol | Chloroacetyl chloride, NaHCO3 | Reflux in MIBK | Simple, single-step ring formation | Requires careful control to avoid side products |
| Alkylation of nitrophenoxides + reduction | Potassium nitrophenoxide | 2-Bromoester, Fe/AcOH or Zn/NH4Cl | Room temp to reflux | Moderate yields, versatile | Multi-step, moderate complexity |
| Reaction with α-bromo-γ-butyrolactone | 2-Aminophenol | α-Bromo-γ-butyrolactone, K2CO3 or NaH | Room temp in DMF | Mild conditions, good selectivity | Requires reduction step |
| Amination (Reductive or nucleophilic substitution) | Benzoxazinone intermediate | Ammonia or primary amines | Heating 2-8 h | High yield, direct introduction | Sensitive to reaction time and temperature |
| Salt formation | Free base amine | HCl | Room temp or mild heating | Improves stability and solubility | Requires careful handling of HCl |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor or through nucleophilic substitution reactions involving benzoxazine derivatives. For structurally related compounds, intermediates such as Mannich bases (e.g., ketonic Mannich bases in ) are synthesized using alkylation or ring-closure reactions. Ensure stoichiometric control and inert conditions (e.g., nitrogen atmosphere) to minimize side reactions. Purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) is recommended .
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups in the oxazine ring at δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What are the solubility properties and formulation considerations for this compound?
- Methodological Answer : Preliminary solubility screening in polar solvents (e.g., water, DMSO) is critical for in vitro assays. For hydrophobic analogs, use co-solvents like ethanol or PEG-400. Stability in aqueous buffers (pH 4–8) should be assessed via HPLC over 24–72 hours, monitoring degradation peaks .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How to design dose-response experiments for evaluating pharmacological activity?
- Methodological Answer : Employ a randomized block design (e.g., split-split plots for multi-variable studies) with four replicates per dose. Include positive/negative controls (e.g., receptor antagonists) and normalize data to baseline activity. Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC50/IC50 values .
Q. How to resolve contradictions in receptor binding affinity data across studies?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. radioligand binding).
- Theoretical Alignment : Link discrepancies to differences in receptor isoforms or allosteric modulation, referencing structural analogs (e.g., benzoxazepine derivatives in ) .
Q. What strategies ensure compound stability during long-term storage?
- Methodological Answer : Store lyophilized powder in amber glass vials at –20°C under argon. For solution stability, add antioxidants (e.g., 0.1% BHT) and monitor via UPLC-MS quarterly. Avoid freeze-thaw cycles for aqueous formulations .
Q. How to optimize computational docking studies for target prediction?
- Methodological Answer :
- Ligand Preparation : Generate 3D conformers using software like OpenBabel, accounting for protonation states at physiological pH.
- Target Selection : Prioritize receptors with homologous binding pockets (e.g., serotonin or dopamine receptors) using PubChem BioActivity data .
- Validation : Compare docking scores (e.g., Glide XP) with experimental IC50 values to refine force field parameters .
Q. What in vitro/in vivo models are suitable for assessing metabolic stability?
- Methodological Answer :
- In Vitro : Use hepatic microsomes (human/rat) with NADPH cofactors; quantify parent compound depletion via LC-MS/MS over 60 minutes .
- In Vivo : Administer intravenously/orally to rodents, collect plasma at t = 0, 15, 30, 60, 120 min, and calculate bioavailability (AUC ratio) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
